WAY-312084

Description

BenchChem offers high-quality WAY-312084 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about WAY-312084 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H11N3OS2 |

|---|---|

Molecular Weight |

277.4 g/mol |

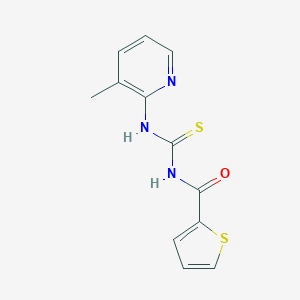

IUPAC Name |

N-[(3-methyl-2-pyridinyl)carbamothioyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C12H11N3OS2/c1-8-4-2-6-13-10(8)14-12(17)15-11(16)9-5-3-7-18-9/h2-7H,1H3,(H2,13,14,15,16,17) |

InChI Key |

NCBSEFLBPQTPAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

WAY-312084: A Technical Whitepaper on its Mechanism of Action as a sFRP-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action for WAY-312084, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). By targeting sFRP-1, WAY-312084 modulates the canonical Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation, differentiation, and tissue homeostasis. This guide will delve into the core mechanism, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of sFRP-1 and Activation of Wnt/β-Catenin Signaling

WAY-312084 functions as an antagonist of Secreted Frizzled-Related Protein 1 (sFRP-1). sFRP-1 is a naturally occurring extracellular protein that negatively regulates the canonical Wnt signaling pathway. It acts as a decoy receptor by binding directly to Wnt ligands, thereby preventing them from interacting with their cell-surface Frizzled (Fz) receptors and co-receptors LRP5/6 (Low-density lipoprotein receptor-related protein 5/6).

By inhibiting sFRP-1, WAY-312084 effectively removes this inhibitory control, allowing Wnt ligands to bind to the Fz/LRP5/6 receptor complex. This binding event initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, complexing with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cellular processes such as bone formation and hair follicle development.

Quantitative Data

| Compound | Target | Assay Type | Metric | Value | Reference |

| WAY-316606 | sFRP-1 | Fluorescence Polarization Binding Assay | IC50 | 0.5 µM | [1] |

| sFRP-1 | Tryptophan Fluorescence Quenching | K(D) | 0.08 µM | [2][3] | |

| Wnt Signaling | Cell-based Functional Assay | EC50 | 0.65 µM | [2][3] | |

| WAY-362692 | sFRP-1 | Not Specified | IC50 | 0.02 µM | [1] |

| Wnt/β-catenin Signaling | Not Specified | EC50 | 0.03 µM | [1] |

Note: The absence of publicly available, specific quantitative data for WAY-312084 necessitates reliance on data from analogous compounds to estimate its potential potency and efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize sFRP-1 inhibitors like WAY-312084.

TCF/LEF Luciferase Reporter Assay

This cell-based functional assay is a cornerstone for quantifying the activation of the canonical Wnt/β-catenin signaling pathway.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to these TCF/LEF sites and drives the expression of luciferase. The resulting luminescence is proportional to the level of pathway activation.

Detailed Protocol:

-

Cell Culture and Transfection:

-

HEK293 cells are commonly used and are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in 24-well plates at a density of 5 x 10^4 cells per well.

-

After 24 hours, cells are co-transfected with a TCF/LEF-firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, the culture medium is replaced with fresh medium containing varying concentrations of the test compound (e.g., WAY-312084) or vehicle control.

-

To induce Wnt signaling, a recombinant Wnt3a ligand can be added. To assess the inhibitory effect on sFRP-1, cells can be co-treated with recombinant sFRP-1.

-

-

Luciferase Activity Measurement:

-

After a 16-24 hour incubation period with the compound, cells are lysed.

-

The activities of both firefly and Renilla luciferase are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

The fold change in luciferase activity relative to the vehicle control is calculated to determine the dose-dependent effect of the compound on Wnt signaling. The EC50 value, the concentration at which 50% of the maximal response is achieved, can then be determined.

-

Tryptophan Fluorescence Quenching Assay

This biophysical assay is used to determine the binding affinity between a protein (sFRP-1) and a small molecule inhibitor (WAY-312084).

Principle: Tryptophan residues within a protein fluoresce when excited with UV light. The binding of a ligand to the protein can alter the local environment of these tryptophan residues, leading to a change (quenching) in their fluorescence intensity. The magnitude of this quenching is dependent on the concentration of the ligand and can be used to calculate the dissociation constant (Kd).

Detailed Protocol:

-

Protein and Ligand Preparation:

-

Recombinant human sFRP-1 is purified and its concentration is accurately determined.

-

The test compound is dissolved in a suitable buffer, typically the same buffer used for the protein.

-

-

Fluorescence Measurement:

-

A solution of sFRP-1 at a fixed concentration (e.g., 0.5 µM) is placed in a quartz cuvette.

-

The intrinsic tryptophan fluorescence is measured using a spectrofluorometer with an excitation wavelength of approximately 295 nm and an emission scan from 300 to 400 nm.

-

Aliquots of the test compound at increasing concentrations are titrated into the protein solution.

-

After each addition and a brief incubation period to reach equilibrium, the fluorescence spectrum is recorded.

-

-

Data Analysis:

-

The fluorescence intensity at the emission maximum is plotted against the ligand concentration.

-

The data is corrected for any inner filter effects caused by the absorbance of the ligand at the excitation or emission wavelengths.

-

The corrected fluorescence quenching data is then fitted to a binding isotherm equation (e.g., the Stern-Volmer equation) to calculate the dissociation constant (Kd), which represents the binding affinity.

-

Murine Calvarial Organ Culture Assay

This ex vivo assay provides a physiologically relevant model to assess the effect of compounds on bone formation.

Principle: The calvaria (skullcap) from neonatal mice is a site of active intramembranous bone formation. When cultured, these explants continue to form new bone, which can be quantified. The addition of anabolic or catabolic agents to the culture medium can modulate the rate of bone formation.

Detailed Protocol:

-

Calvaria Dissection:

-

Calvaria are dissected from 4-6 day old mouse pups.

-

The frontal and parietal bones are carefully separated and cleaned of soft tissue.

-

-

Organ Culture:

-

Each half-calvaria is placed on a stainless steel grid in a well of a 12-well plate.

-

The wells contain culture medium (e.g., BGJb medium) supplemented with serum, antibiotics, and the test compound at various concentrations or a vehicle control.

-

The cultures are maintained in a humidified incubator at 37°C with 5% CO2 for 5-7 days, with the medium being changed every 2-3 days.

-

-

Histological Analysis and Quantification:

-

After the culture period, the calvaria are fixed in 10% neutral buffered formalin, dehydrated, and embedded in paraffin (B1166041) or plastic.

-

5 µm sections are cut and stained with a bone-specific stain such as Masson's Trichrome or von Kossa.

-

The area of new bone formation is quantified using histomorphometry software. This involves measuring the total bone area and the area of newly formed, unmineralized osteoid.

-

-

Data Analysis:

-

The area of new bone formation in the treated groups is compared to the vehicle control group.

-

Statistical analysis is performed to determine the significance of any observed increases in bone formation.

-

Signaling Pathways and Experimental Workflows

Wnt/β-Catenin Signaling Pathway: The Mechanism of WAY-312084 Action

Caption: WAY-312084 inhibits sFRP-1, activating Wnt/β-catenin signaling.

Experimental Workflow: TCF/LEF Luciferase Reporter Assay

Caption: Workflow for assessing Wnt pathway activation via luciferase reporter assay.

Experimental Workflow: Murine Calvarial Organ Culture

Caption: Workflow for assessing bone formation using ex vivo murine calvarial culture.

References

WAY-316606: A Potent Small Molecule Inhibitor of Secreted Frizzled-Related Protein-1 (sFRP-1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein-1 (sFRP-1), a key antagonist of the canonical Wnt signaling pathway. By binding to and neutralizing sFRP-1, WAY-316606 effectively restores Wnt signaling, a critical pathway involved in numerous physiological processes including bone formation and hair growth. This document provides a comprehensive technical overview of WAY-316606, including its mechanism of action, quantitative data on its potency, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows. The data presented herein pertains to WAY-316606, which is the extensively studied sFRP-1 inhibitor, as the identifier WAY-312084 provided in the initial query did not yield specific results in the scientific literature.

Introduction to sFRP-1 and the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial and highly conserved signaling cascade that governs fundamental aspects of embryonic development, tissue homeostasis, and regeneration in adult organisms.[1][2][3] The canonical Wnt pathway, in particular, plays a pivotal role in cell fate determination, proliferation, and differentiation.[1][4]

Secreted Frizzled-Related Protein-1 (sFRP-1) is a soluble antagonist that modulates the Wnt signaling pathway. It functions by binding directly to Wnt ligands, thereby preventing them from interacting with their cell surface receptors of the Frizzled family.[1][] This sequestration of Wnt proteins leads to the degradation of β-catenin, a key intracellular signal transducer. In the absence of Wnt signaling, β-catenin is targeted for proteasomal degradation by a destruction complex. When Wnt ligands bind to their receptors, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

Dysregulation of the Wnt/β-catenin signaling pathway has been implicated in a variety of diseases, including osteoporosis and certain types of cancer. Inhibition of sFRP-1 has emerged as a promising therapeutic strategy to reactivate Wnt signaling and address these conditions.

WAY-316606: Mechanism of Action

WAY-316606 is a small molecule designed to directly bind to and inhibit the activity of sFRP-1. By neutralizing sFRP-1, WAY-316606 prevents the sequestration of Wnt ligands, allowing them to bind to Frizzled receptors and initiate the downstream signaling cascade. This leads to the stabilization and nuclear translocation of β-catenin, subsequent activation of TCF/LEF-mediated gene transcription, and ultimately, the stimulation of Wnt-mediated physiological processes.

Figure 1: Wnt signaling pathway modulation by WAY-316606.

Quantitative Data

The potency and efficacy of WAY-316606 as an sFRP-1 inhibitor have been characterized through various in vitro and ex vivo assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay | Reference |

| Binding Affinity (KD) | 0.08 µM | Tryptophan Fluorescence Quenching | [4][6] |

| Functional Potency (EC50) | 0.65 µM | Cell-based TCF-luciferase Reporter Assay | [4][6] |

| IC50 (vs. sFRP-1) | 0.5 µM | Fluorescence Polarization (FP) Binding Assay | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of WAY-316606.

Cell-Based TCF-Luciferase Reporter Gene Assay

This assay is a functional screen to identify inhibitors of sFRP-1 by measuring the activation of the canonical Wnt signaling pathway.

Objective: To determine the EC50 of WAY-316606 in inhibiting sFRP-1 and subsequently activating Wnt signaling.

Materials:

-

Human osteosarcoma cell line (e.g., U2OS) stably transfected with a TCF-luciferase reporter construct.

-

Recombinant human sFRP-1.

-

Wnt3a conditioned medium.

-

WAY-316606.

-

Luciferase assay reagent.

-

96-well cell culture plates.

Procedure:

-

Seed the stably transfected U2OS cells into 96-well plates and allow them to adhere overnight.

-

The following day, replace the medium with a serum-free medium containing a fixed concentration of Wnt3a conditioned medium and recombinant human sFRP-1.

-

Add varying concentrations of WAY-316606 to the wells. Include appropriate controls (e.g., vehicle control, no sFRP-1 control).

-

Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a co-transfected Renilla luciferase or a separate cell viability assay).

-

Plot the normalized luciferase activity against the logarithm of the WAY-316606 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[7][8]

Figure 2: Workflow for the TCF-luciferase reporter gene assay.

Tryptophan Fluorescence Quenching Assay

This biophysical assay is used to determine the direct binding affinity of WAY-316606 to sFRP-1.

Objective: To determine the dissociation constant (KD) for the binding of WAY-316606 to sFRP-1.

Materials:

-

Recombinant human sFRP-1.

-

WAY-316606.

-

Fluorometer.

-

Quartz cuvettes.

-

Assay buffer (e.g., PBS).

Procedure:

-

Prepare a stock solution of recombinant sFRP-1 in the assay buffer.

-

Prepare a series of dilutions of WAY-316606 in the same buffer.

-

In a quartz cuvette, add a fixed concentration of sFRP-1.

-

Measure the intrinsic tryptophan fluorescence of sFRP-1 by exciting at approximately 295 nm and measuring the emission spectrum (typically 300-400 nm).

-

Titrate the sFRP-1 solution with increasing concentrations of WAY-316606, allowing the mixture to equilibrate after each addition.

-

Record the fluorescence intensity at the emission maximum after each addition.

-

The binding of WAY-316606 to sFRP-1 will quench the tryptophan fluorescence.

-

Plot the change in fluorescence intensity against the concentration of WAY-316606.

-

Fit the binding isotherm to an appropriate equation (e.g., the Stern-Volmer equation or a one-site binding model) to calculate the KD.

Murine Calvarial Organ Culture Assay

This ex vivo assay assesses the anabolic activity of WAY-316606 on bone formation.

Objective: To evaluate the effect of WAY-316606 on bone growth in a physiologically relevant model.

Materials:

-

Calvaria from neonatal mice.

-

Culture medium (e.g., BGJb medium) supplemented with serum and antibiotics.

-

WAY-316606.

-

Fixative (e.g., 70% ethanol).

-

Staining solution for bone mineral (e.g., Alizarin Red S).

-

Image analysis software.

Procedure:

-

Dissect calvaria from 2-4 day old mouse pups under sterile conditions.

-

Place each calvarium on a stainless steel grid in a culture dish containing culture medium.

-

Treat the calvaria with varying concentrations of WAY-316606 or vehicle control.

-

Culture the calvaria for 5-7 days, changing the medium every 2-3 days.

-

After the culture period, fix the calvaria in 70% ethanol.

-

Stain the calvaria with Alizarin Red S to visualize mineralized bone.

-

Capture digital images of the stained calvaria.

-

Quantify the total bone area or the area of new bone formation using image analysis software.

-

Compare the bone area in the WAY-316606-treated groups to the vehicle control group to determine the effect on bone formation.[4][6]

Applications and Future Directions

The ability of WAY-316606 to inhibit sFRP-1 and stimulate Wnt signaling has significant therapeutic potential in several areas.

-

Osteoporosis: By promoting the Wnt pathway, which is known to increase bone formation, WAY-316606 is a promising candidate for the treatment of osteoporosis and other bone-related disorders.[4][9]

-

Hair Loss: Research has shown that WAY-316606 can promote hair growth by stimulating the Wnt pathway in hair follicles, suggesting its potential as a treatment for androgenetic alopecia and other forms of hair loss.[1]

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of WAY-316606 in vivo, as well as to assess its long-term safety and efficacy in clinical settings. The targeted nature of sFRP-1 inhibition by WAY-316606 offers a potentially more refined approach to modulating Wnt signaling compared to broader-acting agents, which may mitigate off-target effects.

Conclusion

WAY-316606 is a potent and specific small molecule inhibitor of sFRP-1 that effectively activates the canonical Wnt signaling pathway. Its demonstrated ability to stimulate bone formation and hair growth in preclinical models highlights its significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further investigate and develop sFRP-1 inhibitors for a range of clinical applications.

References

- 1. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 8. EC50 - Wikipedia [en.wikipedia.org]

- 9. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Case of WAY-312084: A Technical Whitepaper on the Discovery and Synthesis of the sFRP-1 Inhibitor WAY-316606

Disclaimer: Publicly available scientific literature and patent databases do not contain specific information regarding the discovery and synthesis of the compound designated as WAY-312084. Extensive searches for its chemical structure, synthetic route, and biological data have yielded no concrete results. However, the context of these searches consistently points towards a closely related and well-documented compound, WAY-316606 , a potent inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). This technical guide will therefore focus on the discovery, synthesis, and biological characterization of WAY-316606 as a representative small molecule modulator of the Wnt signaling pathway.

Introduction

The canonical Wnt/β-catenin signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a variety of diseases, including osteoporosis and certain cancers. Secreted Frizzled-Related Protein 1 (sFRP-1) is a key negative regulator of this pathway, acting as a soluble antagonist that binds to Wnt ligands, preventing their interaction with the Frizzled receptors on the cell surface. The development of small molecule inhibitors of sFRP-1, such as WAY-316606, represents a promising therapeutic strategy for conditions characterized by suppressed Wnt signaling, such as age-related bone loss.

This whitepaper provides a comprehensive overview of the discovery, and a generalized synthetic approach for WAY-316606, a potent sFRP-1 inhibitor. It includes a compilation of its quantitative biological data and detailed experimental protocols for key assays used in its characterization, aimed at researchers, scientists, and professionals in the field of drug development.

Discovery of WAY-316606: A High-Throughput Screening Approach

The discovery of WAY-316606 was the result of a large-scale high-throughput screening (HTS) campaign aimed at identifying small molecule inhibitors of human sFRP-1. The primary goal was to find compounds that could disrupt the inhibitory interaction between sFRP-1 and Wnt proteins, thereby activating the canonical Wnt signaling pathway.

The screening process involved the following key steps:

-

Assay Development: A cell-based functional assay was developed using a T-cell factor (TCF)-luciferase reporter gene. This assay measures the activation of the Wnt/β-catenin pathway by quantifying the luminescence produced upon TCF-mediated transcription.

-

High-Throughput Screening: A chemical library of over 440,000 drug-like compounds was screened using the developed assay.

-

Hit Identification: One of the initial hits identified was a diarylsulfone sulfonamide scaffold. This compound demonstrated the ability to inhibit sFRP-1 in the low micromolar range.

-

Lead Optimization: A medicinal chemistry program was initiated to optimize the initial hit for improved potency, metabolic stability, and other pharmaceutical properties. This effort led to the development of WAY-316606.

Synthesis of WAY-316606

While the precise, step-by-step synthesis of WAY-316606 is not publicly detailed, a generalized synthetic approach can be inferred from the nature of its chemical scaffold, a diarylsulfone sulfonamide. The synthesis would likely involve the formation of the central diarylsulfone core, followed by the introduction of the sulfonamide group and subsequent functionalization.

A plausible, though generalized, synthetic workflow is outlined below:

Biological Activity and Quantitative Data

WAY-316606 is a potent inhibitor of sFRP-1, demonstrating high binding affinity and functional activity in cellular assays. The key quantitative data for WAY-316606 are summarized in the table below.

| Parameter | Value | Assay | Target | Reference |

| Binding Affinity (KD) | 0.08 µM | Tryptophan Fluorescence Quenching | Human sFRP-1 | [1] |

| Functional Inhibition (EC50) | 0.65 µM | TCF-Luciferase Reporter Assay | Human sFRP-1 | [1] |

| Bone Formation (EC50) | ~0.0001 µM | Murine Calvarial Organ Culture | - | [1] |

Table 1: Quantitative Pharmacological Data for WAY-316606

Mechanism of Action: Modulation of the Wnt/β-catenin Signaling Pathway

WAY-316606 exerts its biological effects by directly binding to sFRP-1 and inhibiting its function. This action restores the ability of Wnt ligands to bind to their Frizzled (Fz) and LRP5/6 co-receptors on the cell surface, leading to the activation of the canonical Wnt/β-catenin signaling cascade.

Upon activation, the destruction complex, which normally phosphorylates β-catenin and targets it for degradation, is inhibited. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to regulate the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.

Experimental Protocols

TCF-Luciferase Reporter Gene Assay

This assay is fundamental for quantifying the activation of the Wnt/β-catenin signaling pathway in response to sFRP-1 inhibition.

Materials:

-

Human osteosarcoma (U2OS) cells or other suitable cell line

-

TCF-luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with a mutated TCF binding site (e.g., FOPFlash)

-

Transfection reagent

-

Recombinant human Wnt3a

-

Recombinant human sFRP-1

-

WAY-316606

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

-

Treatment: Treat the cells with a constant concentration of recombinant human Wnt3a and recombinant human sFRP-1, along with varying concentrations of WAY-316606. Include appropriate controls (e.g., vehicle, Wnt3a alone, Wnt3a + sFRP-1).

-

Incubation: Incubate the treated cells for an additional 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction of luciferase activity relative to the control (Wnt3a + sFRP-1 without WAY-316606). Determine the EC50 value for WAY-316606 by plotting the fold induction against the log of the compound concentration.

Tryptophan Fluorescence Quenching Assay

This biophysical assay is used to determine the binding affinity (KD) of WAY-316606 to sFRP-1 by measuring the quenching of intrinsic tryptophan fluorescence upon ligand binding.

Materials:

-

Purified recombinant human sFRP-1

-

WAY-316606

-

Assay buffer (e.g., PBS)

-

Fluorometer

-

Quartz cuvette

Protocol:

-

Instrument Setup: Set the fluorometer to an excitation wavelength of ~295 nm and an emission scan range of ~310-400 nm.

-

Protein Preparation: Prepare a solution of purified sFRP-1 in the assay buffer at a fixed concentration (e.g., 1 µM).

-

Titration: Record the baseline fluorescence spectrum of the sFRP-1 solution. Sequentially add increasing concentrations of WAY-316606 to the cuvette, allowing the solution to equilibrate after each addition.

-

Fluorescence Measurement: Record the fluorescence spectrum after each addition of WAY-316606.

-

Data Analysis: Determine the change in fluorescence intensity at the emission maximum as a function of the WAY-316606 concentration. Correct for any inner filter effects if necessary. Fit the binding data to a suitable binding isotherm (e.g., the one-site binding model) to calculate the dissociation constant (KD).

Conclusion

While the specific details of WAY-312084 remain elusive in the public domain, the closely related compound, WAY-316606, serves as an exemplary case study for the discovery and development of small molecule inhibitors of sFRP-1. The successful identification of WAY-316606 through a high-throughput screening campaign and its subsequent characterization have provided a valuable chemical tool for probing the Wnt/β-catenin signaling pathway and have laid the groundwork for potential therapeutic applications in bone diseases and other conditions associated with deficient Wnt signaling. The methodologies and data presented in this whitepaper offer a comprehensive resource for researchers in the field of drug discovery and development.

References

WAY-312084: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-312084 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1), a key antagonist of the Wnt/β-catenin signaling pathway. By inhibiting SFRP1, WAY-312084 promotes the activation of Wnt signaling, a pathway crucial for cell proliferation, differentiation, and tissue homeostasis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of WAY-312084, along with generalized experimental protocols for its investigation.

Chemical Structure and Identification

WAY-312084 is a complex heterocyclic molecule. Its chemical identity is defined by the following identifiers:

-

IUPAC Name: 1-(4-(methylsulfonyl)phenyl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea

-

SMILES String: CC1=C(N=CC=C1)NC(NC(C2=CC=CS2)=O)=S

-

2D Chemical Structure:

Caption: 2D Chemical Structure of WAY-312084.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C12H11N3OS2 | [1] |

| Molecular Weight | 277.37 g/mol | [1] |

| CAS Number | 335209-06-8 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility (DMSO) | 100 mg/mL (360.53 mM) | [1] |

| Melting Point | Data not available | |

| Solubility (Water) | Data not available | |

| Solubility (Ethanol) | Data not available |

Biological Activity and Mechanism of Action

WAY-312084 functions as a potent inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1).[2][3] SFRP1 is a natural antagonist of the Wnt signaling pathway, which it inhibits by binding directly to Wnt ligands, preventing them from interacting with their Frizzled (Fz) receptors.[2][3]

By inhibiting SFRP1, WAY-312084 effectively disinhibits the Wnt/β-catenin signaling cascade. This leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, promoting the expression of Wnt target genes. The table below summarizes the reported biological activity of a closely related analog, WAY-316606, which provides an indication of the potential potency of this chemical series.

| Parameter | Target | Value (WAY-316606) | Assay Type |

| Kd | SFRP-1 | 0.08 µM | Tryptophan fluorescence quenching assay |

| EC50 | SFRP-1 | 0.65 µM | TCF-luciferase reporter gene assay |

Wnt/β-catenin Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of WAY-312084.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of WAY-312084 on SFRP1.

Experimental Protocols

Detailed, step-by-step experimental protocols for WAY-312084 are not widely published. However, based on the known mechanism of action, the following sections outline generalized workflows for common assays used to characterize SFRP1 inhibitors.

TCF/LEF Luciferase Reporter Assay

This in vitro assay is a standard method to quantify the activity of the canonical Wnt signaling pathway.[4][5][6]

Caption: Generalized workflow for a TCF/LEF luciferase reporter assay.

Methodology:

-

Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in a 96-well plate and co-transfected with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

-

Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of WAY-312084.

-

Lysis and Luminescence Measurement: After another 24 hours of incubation, cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The EC50 value is determined by plotting the normalized luciferase activity against the logarithm of the WAY-312084 concentration.

Hair Follicle Organ Culture

This ex vivo model is used to assess the effect of compounds on hair growth and follicle biology.[7][8][9]

Caption: Generalized workflow for a hair follicle organ culture experiment.

Methodology:

-

Follicle Isolation: Anagen VI hair follicles are micro-dissected from human scalp skin obtained from cosmetic surgery.

-

Organ Culture: Individual follicles are cultured in supplemented Williams' E medium in a 24-well plate.

-

Treatment: Follicles are treated with WAY-312084 at various concentrations or a vehicle control.

-

Growth Measurement: The length of the hair shaft is measured daily using a calibrated microscope.

-

Histological Analysis: At the end of the culture period, follicles are fixed, embedded in paraffin, and sectioned.

-

Immunohistochemistry: Sections are stained for markers of cell proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL assay) to assess the cellular effects of the treatment.

-

Data Analysis: Hair growth rates are calculated, and the expression of cellular markers is quantified and compared between treatment and control groups.

Conclusion

WAY-312084 is a valuable research tool for investigating the role of the Wnt/β-catenin signaling pathway in various biological processes. Its ability to inhibit SFRP1 and subsequently activate Wnt signaling makes it a compound of interest for studies related to tissue regeneration, stem cell biology, and diseases associated with dysregulated Wnt signaling. Further research is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SFRP1 | Abcam [abcam.com]

- 3. Wnt Antagonist SFRP1 Functions as a Secreted Mediator of Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hair fibre production by human hair follicles in whole-organ culture [pubmed.ncbi.nlm.nih.gov]

- 9. Human hair follicle organ culture: theory, application and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of WAY-312084

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-312084 is a small molecule inhibitor primarily targeting Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist of the canonical Wnt/β-catenin signaling pathway. By inhibiting sFRP-1, WAY-312084 effectively disinhibits Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF)-mediated transcription. This pathway is crucial for numerous developmental and homeostatic processes, including bone formation. This technical guide provides a comprehensive overview of the molecular targets of WAY-312084, including available quantitative data for analogous compounds, detailed experimental protocols for target validation and functional assessment, and visualizations of the relevant signaling pathways and experimental workflows.

Primary Molecular Target: Secreted Frizzled-Related Protein 1 (sFRP-1)

The principal molecular target of WAY-312084 is Secreted Frizzled-Related Protein 1 (sFRP-1). sFRP-1 is a soluble glycoprotein (B1211001) that functions as an antagonist of the Wnt signaling pathway by directly binding to Wnt ligands, thereby preventing their interaction with Frizzled (Fz) receptors on the cell surface.

Mechanism of Action

WAY-312084 functions by binding to sFRP-1 and inhibiting its ability to sequester Wnt ligands. This restores the ability of Wnt proteins to bind to the Fz receptor and its co-receptor, Low-density lipoprotein receptor-related protein 5/6 (LRP5/6). The formation of the Wnt-Fz-LRP5/6 complex initiates a downstream signaling cascade that leads to the inactivation of the β-catenin destruction complex (composed of Axin, APC, GSK3β, and CK1α). Consequently, β-catenin is no longer phosphorylated and targeted for proteasomal degradation. Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a coactivator for the TCF/LEF family of transcription factors, driving the expression of Wnt target genes.

Quantitative Analysis of sFRP-1 Inhibition

| Compound | Target | Binding Affinity (Kd) | Functional Activity (EC50) | Assay Method |

| Diaryl-sulfone sulfonamide (Initial Hit) | sFRP-1 | 0.35 µM | 3.9 µM | Tryptophan Fluorescence Quenching / TCF-luciferase Reporter Assay |

| WAY-316606 | sFRP-1 | 0.08 µM | 0.65 µM | Tryptophan Fluorescence Quenching / TCF-luciferase Reporter Assay |

This data is presented as a reference for the compound class to which WAY-312084 belongs.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize inhibitors of sFRP-1.

sFRP-1 Binding Affinity Assay: Tryptophan Fluorescence Quenching

This biophysical assay measures the direct binding of a compound to sFRP-1 by monitoring changes in the intrinsic fluorescence of tryptophan residues within the protein upon ligand binding.

Principle: The intrinsic fluorescence of tryptophan is sensitive to its local environment. When a ligand binds to a protein in proximity to tryptophan residues, it can cause a change in the fluorescence signal (quenching or enhancement). This change can be titrated to determine the binding affinity (Kd).

Detailed Methodology:

-

Protein Preparation: Recombinant human sFRP-1 is purified and dialyzed into a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The protein concentration is determined by UV-Vis spectroscopy.

-

Compound Preparation: The test compound (e.g., WAY-312084) is dissolved in DMSO to create a high-concentration stock solution and then serially diluted in the assay buffer.

-

Fluorescence Measurement:

-

A fixed concentration of sFRP-1 (e.g., 1 µM) is placed in a quartz cuvette.

-

The intrinsic tryptophan fluorescence is excited at approximately 295 nm, and the emission spectrum is recorded from 310 to 400 nm.

-

A baseline fluorescence reading is taken.

-

Aliquots of the test compound at increasing concentrations are added to the sFRP-1 solution.

-

After each addition and a brief incubation period (e.g., 5 minutes) to reach equilibrium, the fluorescence spectrum is recorded.

-

-

Data Analysis:

-

The fluorescence intensity at the emission maximum (typically around 340 nm) is plotted against the compound concentration.

-

The data is corrected for dilution and any inner filter effect from the compound itself.

-

The resulting binding curve is fitted to a suitable binding model (e.g., a one-site binding model) using non-linear regression to calculate the dissociation constant (Kd).

-

Functional Assay: TCF/LEF Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate the canonical Wnt/β-catenin signaling pathway.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites. Activation of the Wnt pathway leads to the expression of luciferase, which can be measured by the light produced upon addition of a substrate.

Detailed Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293T) is cultured in appropriate media.

-

Cells are seeded in 96-well plates.

-

Cells are co-transfected with a TCF/LEF-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).

-

-

Compound Treatment:

-

After transfection (e.g., 24 hours), the medium is replaced with fresh medium containing a source of Wnt ligand (e.g., Wnt3a conditioned medium or recombinant Wnt3a) to stimulate the pathway and recombinant sFRP-1 to inhibit it.

-

The test compound (e.g., WAY-312084) is added at various concentrations to the wells.

-

Control wells include cells with no treatment, cells with Wnt stimulation alone, and cells with Wnt stimulation and sFRP-1.

-

-

Incubation: The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for reporter gene expression.

-

Luciferase Assay:

-

The cells are lysed, and the luciferase substrate is added.

-

Firefly and Renilla luciferase activities are measured sequentially using a luminometer.

-

-

Data Analysis:

-

The firefly luciferase signal is normalized to the Renilla luciferase signal for each well.

-

The fold change in luciferase activity relative to the control (Wnt stimulation + sFRP-1) is calculated.

-

The data is plotted as a dose-response curve, and the EC50 value (the concentration of compound that elicits a half-maximal response) is determined by non-linear regression.

-

Ex Vivo Bone Formation Assay: Murine Calvarial Organ Culture

This assay assesses the anabolic effect of a compound on bone formation in a system that retains the complex cellular interactions of bone tissue.

Principle: The calvaria (skullcaps) of neonatal mice are cultured in vitro. These explants contain osteoblasts and osteoprogenitor cells and will continue to form new bone in culture. The effect of a test compound on the rate of new bone formation can be quantified.

Detailed Methodology:

-

Calvarial Dissection:

-

Calvaria are dissected from neonatal mice (e.g., 4-7 days old) under sterile conditions.

-

The soft tissue is carefully removed, and the calvaria are washed in phosphate-buffered saline (PBS).

-

-

Organ Culture:

-

Each calvaria is placed on a stainless-steel grid in a well of a 6-well plate.

-

Culture medium (e.g., α-MEM supplemented with fetal bovine serum and antibiotics) is added to the level of the grid, so the tissue is at the air-liquid interface.

-

The test compound (e.g., WAY-312084) is added to the culture medium at various concentrations. Control cultures receive the vehicle only.

-

The cultures are maintained in a humidified incubator at 37°C and 5% CO2 for a period of 5-7 days, with medium changes every 2-3 days.

-

-

Histological Analysis:

-

At the end of the culture period, the calvaria are fixed (e.g., in 10% neutral buffered formalin), decalcified, and embedded in paraffin.

-

Sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) or other relevant stains.

-

-

Quantitative Histomorphometry:

-

The sections are analyzed by light microscopy.

-

Image analysis software is used to quantify various parameters of bone formation, such as new bone area, osteoblast number, and osteoid thickness.

-

-

Data Analysis:

-

The quantitative data from the treated groups are compared to the control group using appropriate statistical tests (e.g., ANOVA) to determine the significance of any observed effects on bone formation.

-

Mandatory Visualizations

Signaling Pathway of WAY-312084 Action

Caption: Signaling pathway illustrating the mechanism of action of WAY-312084.

Experimental Workflow for sFRP-1 Inhibitor Characterization

Caption: Workflow for the characterization of sFRP-1 inhibitors.

Conclusion

WAY-312084 is a targeted inhibitor of sFRP-1, a negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting sFRP-1, WAY-312084 promotes Wnt signaling, which has therapeutic potential in conditions characterized by insufficient Wnt activity, such as osteoporosis. The experimental methodologies detailed in this guide provide a robust framework for the identification and characterization of sFRP-1 inhibitors. Further investigation into the specific binding kinetics and in vivo efficacy of WAY-312084 is warranted to fully elucidate its therapeutic potential.

Initiating Hair Growth Research with WAY-312084: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective treatments for hair loss disorders, such as androgenetic alopecia, has led researchers to explore novel molecular pathways that regulate hair follicle cycling. One of the most promising targets is the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development, growth, and regeneration.[1][2] This pathway's activity is tightly controlled by a variety of secreted antagonists, among which is Secreted Frizzled-Related Protein 1 (sFRP-1).[3] Recent research has identified WAY-312084 (also referred to as WAY-316606 in seminal research) as a potent and specific inhibitor of sFRP-1, offering a targeted approach to stimulate hair growth.[4][5] This technical guide provides a comprehensive overview of the core scientific principles and experimental methodologies for initiating research on WAY-312084 for hair growth applications.

Mechanism of Action: sFRP-1 Inhibition and Wnt/β-catenin Pathway Activation

The canonical Wnt/β-catenin signaling pathway is essential for maintaining the anagen (growth) phase of the hair follicle.[6][7] In the absence of Wnt ligands, a destruction complex phosphorylates β-catenin, leading to its ubiquitination and subsequent degradation.[6] When Wnt ligands bind to their receptors, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[6] In the nucleus, β-catenin acts as a co-activator with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to induce the expression of target genes that promote cell proliferation and differentiation within the hair follicle.[8]

sFRP-1 is a secreted protein that acts as a potent inhibitor of the Wnt/β-catenin pathway by directly binding to Wnt ligands, preventing them from interacting with their receptors.[3][4] Elevated levels of sFRP-1 are associated with the catagen (regression) phase of the hair cycle.[9] The small molecule WAY-312084 functions as a specific antagonist of sFRP-1.[4][5] By binding to sFRP-1, WAY-312084 prevents its interaction with Wnt ligands, thereby "releasing the brake" on Wnt signaling.[4] This leads to increased β-catenin activity in key hair follicle compartments, such as the dermal papilla and pre-cortical matrix cells, ultimately promoting hair shaft production and prolonging the anagen phase.[3]

Quantitative Data Summary

The efficacy of WAY-312084 in promoting hair growth has been quantified in several key studies, primarily utilizing ex vivo cultured human hair follicles. The following tables summarize the significant findings.

Table 1: Effect of WAY-312084 on Hair Shaft Elongation

| Treatment | Duration | Change in Hair Shaft Elongation | Reference |

| 2 µM WAY-312084 | 6 days | Significant increase from day 2 onwards | [4] |

Table 2: Effect of WAY-312084 on Hair Follicle Keratin and Wnt Target Gene Expression

| Target | Treatment | Duration | Method | Result | Reference |

| Keratin 85 (K85) | 2 µM WAY-312084 | 48 hours | Immunofluorescence | Significant upregulation of protein expression | [6] |

| AXIN2 mRNA | 2 µM WAY-312084 | 48 hours | qRT-PCR & ISH | Significant increase in transcription | [4] |

| LEF1 mRNA | 2 µM WAY-312084 | 48 hours | qRT-PCR | Significant increase in transcription | [4] |

| Nuclear β-catenin | 2 µM WAY-312084 | 48 hours | Immunofluorescence | Significant increase in dermal papilla and pre-cortex | [6] |

Table 3: Effect of WAY-312084 on Hair Cycle

| Treatment | Duration | Analysis | Result | Reference |

| 2 µM WAY-312084 | 6 days | Macroscopic hair cycle staging | Inhibition of spontaneous catagen development | [6] |

Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed literature and provide a foundation for investigating the effects of WAY-312084.

Ex Vivo Human Hair Follicle Culture

This protocol is a cornerstone for assessing the direct effects of compounds on human hair follicle growth and biology.

Materials:

-

Occipital scalp skin samples from donors (with ethical approval and informed consent).

-

William’s E medium supplemented with 10 ng/mL hydrocortisone, 10 µg/mL insulin, 2 mM L-glutamine, and 1% penicillin/streptomycin.

-

WAY-312084 (stock solution in DMSO).

-

Vehicle control (e.g., 0.02% DMSO in culture medium).

-

24-well plates.

-

Stereomicroscope.

Procedure:

-

Isolate individual anagen VI hair follicles from the subcutaneous fat of the scalp skin samples under a stereomicroscope.

-

Place one follicle per well in a 24-well plate containing 1 mL of supplemented William’s E medium.

-

Culture the follicles at 37°C in a 5% CO2 incubator.

-

Prepare the WAY-312084 treatment medium to a final concentration of 2 µM. Prepare a corresponding vehicle control medium.

-

Replace the medium every 2 days with either the treatment or vehicle control medium.

-

Measure hair shaft elongation daily using an inverted microscope with a calibrated eyepiece or by capturing images for later analysis with imaging software.

-

At the end of the culture period (e.g., 6 days), follicles can be harvested for further analysis (histology, immunofluorescence, or gene expression).

Immunofluorescence Staining for Keratin 85 (K85) and β-catenin

This protocol allows for the visualization and quantification of protein expression within the hair follicle.

Materials:

-

Cultured hair follicles (treated and control).

-

4% paraformaldehyde (PFA) for fixation.

-

Sucrose (B13894) solutions (for cryoprotection).

-

Optimal Cutting Temperature (OCT) compound.

-

Cryostat.

-

Phosphate-buffered saline (PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Primary antibodies (e.g., anti-K85, anti-β-catenin).

-

Fluorophore-conjugated secondary antibodies.

-

DAPI (for nuclear counterstaining).

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Fix the hair follicles in 4% PFA overnight at 4°C.

-

Cryoprotect the follicles by sequential incubation in sucrose solutions of increasing concentration.

-

Embed the follicles in OCT compound and freeze.

-

Cut 7-10 µm thick sections using a cryostat and mount on slides.

-

Permeabilize the sections with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary antibody (e.g., anti-K85 or anti-β-catenin) overnight at 4°C.

-

Wash with PBS.

-

Incubate with the appropriate fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain with DAPI.

-

Mount the slides with mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the fluorescence intensity in regions of interest (e.g., hair matrix, dermal papilla) using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of Wnt target genes such as AXIN2 and LEF1.

Materials:

-

Cultured hair follicles (treated and control).

-

RNA extraction kit.

-

Reverse transcription kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for target genes (AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH, RPL13A).

-

qPCR instrument.

Procedure:

-

Harvest hair follicles after treatment (e.g., 48 hours) and immediately process for RNA extraction or store in an RNA stabilization solution.

-

Extract total RNA from individual or pooled follicles according to the kit manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups.

References

- 1. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

- 2. nbinno.com [nbinno.com]

- 3. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identifying Novel Strategies For Treating Hair Loss Disorders [venkatcenter.com]

- 5. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles | PLOS Biology [journals.plos.org]

- 6. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hairlosscure2020.com [hairlosscure2020.com]

- 8. Ex vivo organ culture of human hair follicles: a model epithelial-neuroectodermal-mesenchymal interaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

WAY-312084 in Osteoporosis Preclinical Studies: A Technical Guide

An In-depth Review of the sFRP-1 Inhibitor's Potential in Bone Anabolism

Executive Summary

Osteoporosis, a progressive skeletal disease characterized by low bone mass and microarchitectural deterioration, presents a significant global health challenge. Current therapeutic strategies primarily focus on anti-resorptive agents, which slow bone loss but have limited capacity to restore lost bone. Anabolic agents that stimulate new bone formation are therefore of great interest. WAY-312084, and its closely related analogue WAY-316606, have emerged as promising small molecule inhibitors of Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist of the canonical Wnt signaling pathway. By inhibiting sFRP-1, WAY-312084 effectively activates Wnt signaling, a critical pathway for osteoblast differentiation and bone formation. This technical guide provides a comprehensive overview of the preclinical data available for WAY-312084/WAY-316606 in the context of osteoporosis, detailing its mechanism of action, and summarizing key experimental findings and protocols.

Mechanism of Action: Wnt Signaling Modulation

The canonical Wnt/β-catenin signaling pathway is fundamental for embryonic development and adult tissue homeostasis, including bone remodeling. In the absence of a Wnt ligand, a destruction complex composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen (B147801) synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

sFRP-1 is a secreted protein that acts as a natural antagonist of the Wnt pathway by binding directly to Wnt ligands, preventing them from interacting with their Frizzled (Fz) and LRP5/6 co-receptors on the cell surface. WAY-312084/WAY-316606 functions by binding to sFRP-1 with high affinity, thereby preventing sFRP-1 from sequestering Wnt ligands. This allows Wnt proteins to bind to their receptors, leading to the disassembly of the β-catenin destruction complex. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that promote osteoblastogenesis and bone formation.

Preclinical Data

The preclinical evaluation of WAY-312084/WAY-316606 has been conducted through in vitro cell-based assays, ex vivo organ cultures, and in vivo animal models of osteoporosis.

In Vitro Efficacy

In vitro studies have been crucial in establishing the potency and selectivity of WAY-316606 as an sFRP-1 inhibitor.

| Parameter | Value | Cell Line | Assay Type | Reference |

| Binding Affinity (Kd) to sFRP-1 | 0.08 µM | - | Tryptophan Fluorescence Quenching | [1] |

| EC50 for Wnt Signaling Activation | 0.65 µM | U2-OS Osteosarcoma Cells | TCF-Luciferase Reporter Gene Assay | [1] |

Table 1: In Vitro Activity of WAY-316606.

Ex Vivo Efficacy: Murine Calvarial Organ Culture

The murine calvarial organ culture model provides an ex vivo system to assess the direct effects of compounds on bone formation in an intact tissue microenvironment. Studies have demonstrated that WAY-316606 stimulates bone formation in this model.

| Treatment | Concentration | Endpoint | Result | Reference |

| WAY-316606 | 0.0001 µM - 1 µM | Total Bone Area | Dose-dependent increase | [1] |

Table 2: Ex Vivo Effect of WAY-316606 on Bone Formation in Murine Calvarial Organ Culture.

In Vivo Efficacy: Ovariectomized (OVX) Rodent Model

The ovariectomized (OVX) rodent is the most widely used preclinical model for postmenopausal osteoporosis, mimicking the estrogen deficiency-induced bone loss observed in humans. While a key study by Li et al. (2022) demonstrated that WAY-316606 treatment effectively improved osteoporosis in an OVX mouse model, specific quantitative data on bone parameters from this or other in vivo studies are not publicly available. The following tables are structured to present such data once it becomes available.

Micro-CT Analysis of Trabecular Bone

| Treatment Group | Bone Mineral Density (BMD) (g/cm³) | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (mm) | Trabecular Separation (Tb.Sp) (mm) |

| Sham + Vehicle | Data not available | Data not available | Data not available | Data not available | Data not available |

| OVX + Vehicle | Data not available | Data not available | Data not available | Data not available | Data not available |

| OVX + WAY-316606 | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 3: In Vivo Efficacy of WAY-316606 on Trabecular Bone Microarchitecture in an OVX Model (Data Not Publicly Available).

Serum Bone Turnover Markers

| Treatment Group | Osteocalcin (B1147995) (ng/mL) | C-terminal telopeptide of type I collagen (CTX-I) (ng/mL) |

| Sham + Vehicle | Data not available | Data not available |

| OVX + Vehicle | Data not available | Data not available |

| OVX + WAY-316606 | Data not available | Data not available |

Table 4: In Vivo Efficacy of WAY-316606 on Bone Turnover Markers in an OVX Model (Data Not Publicly Available).

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of WAY-312084/WAY-316606.

Ovariectomized (OVX) Rodent Model of Osteoporosis

This model is the gold standard for studying postmenopausal osteoporosis.

-

Animal Model: Female Sprague-Dawley rats or C57BL/6 mice, typically 10-12 weeks of age.

-

Acclimation: Animals are acclimated for at least one week prior to surgery.

-

Surgery: Animals are anesthetized, and a dorsal midline incision is made. For the OVX group, both ovaries are located and excised. For the sham group, the ovaries are located but not removed.

-

Post-Operative Care: Animals receive appropriate analgesics and are monitored for recovery.

-

Osteoporosis Development: A period of 4-12 weeks is allowed for the development of significant bone loss.

-

Treatment: WAY-312084/WAY-316606 or vehicle is administered daily or several times a week via a clinically relevant route (e.g., subcutaneous injection or oral gavage).

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood and bones (e.g., femurs, tibiae, vertebrae) are collected for analysis.

Micro-Computed Tomography (Micro-CT) Analysis

Micro-CT is a high-resolution imaging technique used to quantify three-dimensional bone microarchitecture.

-

Sample Preparation: Femurs or tibiae are dissected and cleaned of soft tissue. Samples are fixed and stored in 70% ethanol.

-

Scanning: The region of interest (e.g., distal femur metaphysis or tibial proximal metaphysis) is scanned using a micro-CT system with an appropriate voxel size (typically 10-20 µm).

-

Reconstruction and Analysis: The scanned images are reconstructed into a 3D volume. A region of interest (ROI) is defined in the trabecular bone, excluding the primary spongiosa and cortical bone. Standard bone morphometric parameters are calculated, including:

-

Bone Mineral Density (BMD): A measure of the mineral content per unit volume of bone.

-

Bone Volume/Total Volume (BV/TV): The percentage of the total volume of the ROI that is occupied by bone.

-

Trabecular Number (Tb.N): The average number of trabeculae per unit length.

-

Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.

-

Trabecular Separation (Tb.Sp): The average distance between trabeculae.

-

Murine Calvarial Organ Culture

This ex vivo assay assesses the direct effect of a compound on bone formation.

-

Tissue Isolation: Calvaria (frontal and parietal bones) are dissected from neonatal mice (e.g., 4-7 days old).

-

Culture: The calvaria are placed on a stainless-steel grid in a culture dish containing culture medium (e.g., α-MEM with 10% FBS and antibiotics).

-

Treatment: The medium is supplemented with various concentrations of WAY-316606 or vehicle. The medium is changed every 2-3 days.

-

Staining: After a culture period (e.g., 7-14 days), the calvaria are fixed and stained with Alizarin Red S, which specifically binds to calcium in the mineralized matrix.

-

Quantification: The stained area, representing new bone formation, is imaged and quantified using image analysis software.

Bone Turnover Marker Analysis

Serum levels of bone formation and resorption markers are measured to assess the systemic effects of treatment on bone remodeling.

-

Osteocalcin (Bone Formation Marker): Serum levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat or mouse osteocalcin. The assay typically involves the binding of osteocalcin in the sample to a specific antibody, followed by a colorimetric reaction that is proportional to the amount of osteocalcin present.

-

C-terminal telopeptide of type I collagen (CTX-I) (Bone Resorption Marker): Serum levels are measured using a specific ELISA kit for rat or mouse CTX-I. This assay quantifies the fragments of type I collagen that are released into the circulation during bone resorption.

Conclusion and Future Directions

The available preclinical data strongly suggest that WAY-312084/WAY-316606, through its inhibition of sFRP-1 and subsequent activation of the Wnt signaling pathway, is a promising anabolic agent for the treatment of osteoporosis. In vitro and ex vivo studies have clearly demonstrated its ability to stimulate osteoblast activity and bone formation.

However, a significant gap remains in the publicly available literature regarding the quantitative in vivo efficacy of WAY-312084/WAY-316606 in established preclinical models of osteoporosis. The publication of detailed, quantitative data from such studies is crucial to fully assess its therapeutic potential and to guide the design of future clinical trials. Future research should focus on:

-

Dose-ranging in vivo studies in OVX models to determine the optimal therapeutic window for bone anabolism.

-

Head-to-head comparison studies with existing anabolic agents (e.g., teriparatide) to evaluate relative efficacy.

-

Long-term safety studies to assess any potential off-target effects of chronic Wnt pathway activation.

The continued investigation of sFRP-1 inhibitors like WAY-312084 holds significant promise for the development of novel and effective anabolic therapies for osteoporosis and other bone-related disorders.

References

The Pharmacology of WAY-312084: A Technical Guide to a Novel sFRP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-312084, also known as WAY-316606, is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1).[1] sFRP-1 is a key negative regulator of the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in embryonic development, tissue homeostasis, and disease. By binding to sFRP-1, WAY-312084 prevents its interaction with Wnt ligands, leading to the activation of Wnt signaling. This guide provides a comprehensive overview of the pharmacology of WAY-312084, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and its potential therapeutic applications in bone disorders and hair loss.

Introduction to the Wnt/β-Catenin Signaling Pathway and sFRP-1

The canonical Wnt/β-catenin signaling pathway is fundamental for a multitude of cellular processes, including cell proliferation, differentiation, and survival.[2][3] In the absence of a Wnt ligand, a cytoplasmic "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin.[2] This phosphorylation targets β-catenin for ubiquitination and subsequent degradation by the proteasome.

The binding of a Wnt ligand to its cell surface receptor complex, consisting of a Frizzled (FZD) receptor and a Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6), initiates a cascade that leads to the disassembly of the destruction complex.[3][4] This prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[5][6] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors to regulate the expression of Wnt target genes.[6]

Secreted Frizzled-Related Protein 1 (sFRP-1) is a soluble antagonist of this pathway. It contains a cysteine-rich domain that is homologous to the Wnt-binding domain of FZD receptors.[7] sFRP-1 directly binds to Wnt ligands, sequestering them and preventing their interaction with the FZD-LRP5/6 receptor complex, thereby inhibiting Wnt/β-catenin signaling.[8]

Mechanism of Action of WAY-312084

WAY-312084 functions as a direct inhibitor of sFRP-1.[1] By binding to sFRP-1, it competitively prevents the interaction between sFRP-1 and Wnt ligands.[1] This "disinhibition" of the Wnt pathway allows Wnt ligands to bind to their receptors, leading to the stabilization and nuclear accumulation of β-catenin and the subsequent activation of TCF/LEF-mediated gene transcription.[2]

Quantitative Data

The following table summarizes the key quantitative parameters defining the interaction of WAY-312084 with its target and its functional potency.

| Parameter | Value | Assay | Cell Line/System | Reference |

| Binding Affinity (Kd) | 0.08 µM | Tryptophan Fluorescence Quenching | Recombinant sFRP-1 protein | [9] |

| Functional Potency (EC50) | 0.65 µM | TCF/LEF Luciferase Reporter Assay | U2-OS osteosarcoma cells | [9] |

| IC50 | 0.5 µM | Fluorescence Polarization Binding Assay | Recombinant sFRP-1 protein | [8] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacology of WAY-312084.

TCF/LEF Luciferase Reporter Assay

This cell-based functional assay measures the activation of the canonical Wnt/β-catenin signaling pathway.

Principle: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter construct (e.g., TOPflash) and a control Renilla luciferase construct. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of firefly luciferase.

Protocol:

-

Cell Culture and Transfection:

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of WAY-312084 or a vehicle control (e.g., DMSO).[2]

-

To potentiate the Wnt signal, cells can be co-treated with a Wnt ligand (e.g., Wnt3a conditioned medium) or a GSK3β inhibitor (e.g., LiCl at a final concentration of 10 mM).[10]

-

Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.[2][10]

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

The fold induction of TCF/LEF reporter expression is calculated by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.[10]

-

Tryptophan Fluorescence Quenching Assay

This biophysical assay is used to determine the binding affinity of WAY-312084 to sFRP-1.

Principle: The intrinsic fluorescence of tryptophan residues within a protein is sensitive to their local environment. The binding of a ligand can cause a change in the protein's conformation, leading to a quenching (decrease) of the tryptophan fluorescence. This change in fluorescence can be used to determine the binding affinity (Kd).[12]

Protocol:

-

Preparation:

-

Prepare a solution of purified recombinant human sFRP-1 protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of WAY-312084 in an appropriate solvent (e.g., DMSO).

-

-

Fluorescence Measurement:

-

Using a fluorescence spectrophotometer, excite the sFRP-1 solution at 295 nm and record the emission spectrum (typically from 310 to 400 nm).[13]

-

Titrate the sFRP-1 solution with increasing concentrations of WAY-312084, allowing the system to equilibrate after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Determine the change in fluorescence intensity at the emission maximum as a function of the WAY-312084 concentration.

-

Correct for the inner filter effect if the compound absorbs at the excitation or emission wavelengths.[12]

-

Fit the binding data to a suitable binding isotherm equation (e.g., one-site binding model) to calculate the dissociation constant (Kd).[13]

-

Murine Calvarial Organ Culture Assay

This ex vivo assay assesses the effect of WAY-312084 on bone formation.

Principle: Neonatal mouse calvaria (skullcaps) are cultured in vitro. These explants contain osteoblasts and preserve much of the native bone architecture, providing a physiologically relevant model to study bone formation.[14]

Protocol:

-

Dissection and Culture:

-

Dissect the frontal and parietal bones from 4- to 5-day-old mouse pups.

-

Culture the calvaria individually in a 24-well plate on a stainless-steel grid at the interface of the culture medium and a 5% CO2 atmosphere at 37°C.[15]

-

The culture medium is typically α-MEM supplemented with antibiotics and bovine serum albumin.

-

-

Compound Treatment:

-

Add WAY-312084 at various concentrations to the culture medium.

-

Culture the calvaria for 5 to 7 days, changing the medium every 2-3 days.

-

-

Analysis of Bone Formation:

-

After the culture period, fix the calvaria in formalin, dehydrate, and embed in a resin (e.g., methyl methacrylate).

-

Cut undecalcified sections and stain with a bone-specific stain (e.g., von Kossa for mineralized bone and toluidine blue for osteoblasts).

-

Perform quantitative histomorphometry using a microscope equipped with an image analysis system to measure parameters such as new bone area, bone thickness, and osteoblast number.[14]

-

Mandatory Visualizations

Wnt/β-Catenin Signaling Pathway

References

- 1. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. benchchem.com [benchchem.com]

- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What are SFRP1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Wnt Reporter Activity Assay [bio-protocol.org]

- 12. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Assessing new bone formation in neonatal calvarial organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ex Vivo Organ Cultures as Models to Study Bone Biology - PMC [pmc.ncbi.nlm.nih.gov]

WAY-312084 and its Effect on β-Catenin Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WAY-312084 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist of the canonical Wnt/β-catenin signaling pathway. By inhibiting sFRP-1, WAY-312084 effectively activates Wnt signaling, leading to the stabilization and subsequent nuclear translocation of β-catenin. This accumulation of nuclear β-catenin results in the transcription of Wnt target genes, which are critically involved in cellular processes such as proliferation and differentiation. This guide provides a comprehensive overview of the mechanism of action of WAY-312084, with a focus on its role in β-catenin stabilization, supported by quantitative data from studies on the closely related and more extensively researched compound, WAY-316606. Detailed experimental protocols and visual representations of the involved pathways are also presented to facilitate further research and development.

The Wnt/β-Catenin Signaling Pathway: A Core Mechanism

The canonical Wnt signaling pathway is pivotal in embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer and osteoporosis. The central player in this pathway is β-catenin, a protein whose cytoplasmic concentration is tightly regulated.